molecular formula C19H27FN2O2 B4690082 1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide

1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide

Cat. No. B4690082
M. Wt: 334.4 g/mol
InChI Key: MOZBLOOZUZIFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indole-based compounds. It was first synthesized in 2012 by Pfizer Pharmaceuticals as a potential analgesic drug. However, due to its high potency and potential for abuse, it was not pursued further as a pharmaceutical drug. FUB-PB22 is now classified as a Schedule I controlled substance in the United States.

Mechanism of Action

1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide binds to the CB1 and CB2 receptors in a manner similar to that of the endogenous cannabinoid ligands, anandamide and 2-arachidonoylglycerol. The binding of this compound to these receptors leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling pathways ultimately lead to the modulation of various physiological processes.
Biochemical and physiological effects:
The activation of the CB1 receptor by this compound leads to the modulation of various physiological processes such as pain perception, appetite regulation, and mood. The activation of the CB2 receptor by this compound leads to the modulation of immune function and inflammation. This compound has been shown to be a potent analgesic in animal models of pain. It has also been shown to increase food intake in animal models of appetite regulation. Additionally, this compound has been shown to modulate immune function and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide in laboratory experiments is its potency as a cannabinoid receptor agonist. This allows for the modulation of physiological processes at low concentrations of the compound. However, one limitation of using this compound is its potential for abuse. Due to its high potency, it can be dangerous if mishandled or used improperly.

Future Directions

There are several future directions for the study of 1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide. One direction is the study of its potential as an analgesic drug. Despite its potential for abuse, this compound may have therapeutic potential as a pain reliever. Another direction is the study of its effects on appetite regulation. This compound may have potential as a treatment for conditions such as anorexia nervosa. Additionally, further research is needed to understand the effects of this compound on immune function and inflammation.

Scientific Research Applications

1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide has been used in scientific research to study the cannabinoid receptor system. It acts as a potent agonist of the CB1 and CB2 receptors, which are primarily found in the brain and immune system, respectively. This compound has been used to study the effects of cannabinoid receptor activation on various physiological processes such as pain perception, appetite regulation, and immune function.

properties

IUPAC Name

1-(3-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c1-3-10-21(11-4-2)18(23)15-8-12-22(13-9-15)19(24)16-6-5-7-17(20)14-16/h5-7,14-15H,3-4,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZBLOOZUZIFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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